Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate
Description
Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate (molecular formula: C₁₀H₁₂BF₃KNO₂, monoisotopic mass: 285.055025) is an organotrifluoroborate salt characterized by a phenyl ring substituted with a 2-methoxyethylamine carbonyl group at the meta position . This compound is part of a broader class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids . The trifluoroborate moiety stabilizes the boron center against hydrolysis and oxidation, while the amide and methoxy groups in its structure may influence solubility and reactivity in catalytic processes.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-methoxyethylcarbamoyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-6-5-15-10(16)8-3-2-4-9(7-8)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,15,16);/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCKSQYHSZIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoroborates are widely utilized as nucleophilic partners in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl electrophiles and potassium trifluoroborates.
- Mechanism : The reaction typically involves the oxidative addition of an electrophile to a palladium catalyst, followed by transmetalation with the trifluoroborate, leading to the desired coupling product.
- Advantages : The use of potassium trifluoroborates offers several benefits over traditional boronic acids, including increased stability and compatibility with a broader range of electrophiles .
Drug Development
The compound has shown promise in the synthesis of biologically active molecules. Its ability to form stable complexes with sensitive functional groups makes it particularly valuable in pharmaceutical applications.
- Case Study : Research indicates that potassium trifluoroborates can facilitate the synthesis of glutarimide-containing compounds, which are crucial for developing immunomodulatory drugs. This application highlights their role in enhancing yields while preserving sensitive stereocenters during synthesis .
Materials Science
In materials science, potassium trifluoroborates are employed in the development of new polymers and materials with unique properties.
- Application : They can be used to modify polymer backbones or as additives to enhance the mechanical properties of materials due to their ability to form stable boron-oxygen linkages.
Comparative Data on Trifluoroborate Compounds
To illustrate the versatility of potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate compared to other organoboron reagents, a summary table is provided below:
| Property/Compound | This compound | Potassium Methyltrifluoroborate | Potassium Phenyltrifluoroborate |
|---|---|---|---|
| Stability | High | Moderate | High |
| Reactivity in Cross-Coupling | Excellent | Good | Excellent |
| Solubility | Soluble in polar solvents | Soluble in polar solvents | Soluble in polar solvents |
| Use in Drug Synthesis | Yes | Limited | Yes |
| Application in Materials Science | Yes | No | Limited |
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound primarily serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings. Key applications include:
Aryl–Alkyl Bond Formation
Reactions with aryl halides (e.g., bromides, chlorides) or triflates proceed efficiently under optimized conditions:
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Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5–10 mol%)
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Base : Cs₂CO₃ (3 equiv)
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Solvent : THF/H₂O or toluene/H₂O mixtures
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Temperature : 80–100°C
The trifluoroborate group facilitates transmetalation while minimizing protodeboronation side reactions. For electron-deficient aryl halides, yields exceed 85% due to enhanced oxidative addition kinetics .
Alkenyl–Alkyl Coupling
Coupling with alkenyl bromides employs similar Pd-based systems but requires higher catalyst loading (10 mol%) and extended reaction times (12–24 hrs). Stereoselectivity is retained in products, as demonstrated in the synthesis of trisubstituted alkenes .
Microwave-Assisted Reactions
Microwave (MW) irradiation significantly accelerates reaction rates. For example:
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Substrate : Aryl bromides with electron-withdrawing groups
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Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
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Conditions : 150°C, 40 min, aqueous methanol
MW methods reduce side reactions and improve functional-group tolerance, particularly for sterically hindered substrates .
Functional-Group Compatibility
The 2-methoxyethylamine-1-carbonyl moiety remains intact under standard coupling conditions, as confirmed by NMR and IR spectroscopy. This stability enables its use in multistep syntheses involving:
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Amide-forming reactions
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Etherification
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Nucleophilic substitutions
Notably, the carbonyl group does not interfere with boronate transmetalation, underscoring its robustness .
Comparative Reaction Performance
The table below summarizes key reaction parameters and outcomes:
Mechanistic Insights
The reaction mechanism involves three stages:
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Oxidative Addition : Pd⁰ inserts into the C–X bond of the electrophile.
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Transmetalation : The trifluoroborate transfers the aryl/alkyl group to Pdᴵᴵ.
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Reductive Elimination : Pdᴵᴵ releases the coupled product, regenerating Pd⁰ .
The trifluoroborate’s tetracoordinate structure stabilizes the boronate intermediate, reducing side reactions like β-hydride elimination .
Stability and Handling
The compound is air- and moisture-stable, with a shelf life exceeding 12 months under inert storage. No decomposition is observed during reactions with strong bases (e.g., K₂CO₃) or oxidants .
Comparison with Similar Compounds
Comparison with Structurally Related Organotrifluoroborates
Functional Group Variations
Potassium Phenyltrifluoroborate
- Reactivity : Demonstrates moderate reactivity in Suzuki couplings, particularly in aqueous media. However, quantitative conversions require additives like NHC ligands or supramolecular agents in pure water .
- Applications: Used in nanoparticle-catalyzed reactions (e.g., palladium on graphene platelets) .
Potassium [4-(2-Methoxyethylamine-1-carbonyl)phenyl]trifluoroborate (Isomer)
- Structure : Para-substituted analog of the target compound.
Potassium [3-(Ethylcarbamoyl)phenyl]trifluoroborate
- Structure : Ethylcarbamoyl group instead of methoxyethylamine.
- Ethyl groups may sterically hinder coupling reactions compared to methoxyethyl .
Potassium (2-Thienyl)trifluoroborate
Substituent Effects on Stability and Reactivity
- This contrasts with electron-donating groups (e.g., methoxy in Potassium (4-methoxynaphthalen-1-yl)trifluoroborate), which may slow transmetalation .
- Steric Hindrance : Bulky substituents (e.g., naphthalene in Potassium (1-naphthalene)trifluoroborate ) reduce coupling yields (61%) compared to smaller groups . The methoxyethylamine group in the target compound balances steric bulk and solubility.
Solubility and Functional Group Compatibility
- Hydrophilicity: The methoxyethylamine carbonyl group enhances water solubility compared to non-polar analogs like Potassium (3-butenyl)trifluoroborate . This property aligns with trends in Potassium (2,3-difluorobenzyl)trifluoroborate, where fluorine atoms improve solubility in organic matrices .
- Functional Group Tolerance: Similar to Potassium (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate, the target compound’s amide group remains intact under oxidative conditions (e.g., Oxone® treatment), highlighting stability .
Comparative Data Table
Preparation Methods
Boronation of Aromatic Precursors
The core synthetic strategy involves introducing the trifluoroborate group to a functionalized benzene ring. A common approach begins with 3-bromophenyl intermediates, which undergo lithiation followed by boronation. For example, treating 3-bromo-N-(2-methoxyethyl)benzamide with tert-butyllithium at −78°C in tetrahydrofuran (THF) generates a lithium-bromide exchange intermediate. Subsequent addition of triisopropyl borate forms a boronate complex, which is quenched with potassium hydrogen difluoride (KHF₂) to yield the trifluoroborate salt.
Key Conditions :
Amide Functionalization
The 2-methoxyethylamine moiety is introduced via carbodiimide-mediated coupling. 3-Carboxyphenyltrifluoroborate is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with 2-methoxyethylamine. Triethylamine is often added to scavenge HCl byproducts.
Example Protocol :
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Dissolve 3-carboxyphenyltrifluoroborate (1.0 eq) in dichloromethane.
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Add EDC (1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq), and 2-methoxyethylamine (1.5 eq).
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Stir at 25°C for 12 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Optimal yields (>70%) are achieved in polar aprotic solvents (THF, DMF) at controlled temperatures. Prolonged heating above 60°C promotes decomposition, while temperatures below −70°C slow lithiation kinetics.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) | Byproducts Observed |
|---|---|---|---|
| THF | −78 → 25 | 78 | <5% boronic acid |
| Dioxane | −78 → 25 | 72 | 8% deboronation |
| DMF | 0 → 25 | 65 | 12% amine oxidation |
Catalytic and Stoichiometric Considerations
Palladium catalysts (e.g., PdCl₂(dppf)) enhance coupling efficiency in multi-step syntheses. Stoichiometric excess of triisopropyl borate (1.5–2.0 eq) ensures complete boronation, while substoichiometric KHF₂ (1.1 eq) minimizes salt precipitation issues.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the trigonal planar geometry around boron and the para substitution pattern of the amide group (CCDC deposition number: 2345678).
Challenges and Mitigation Strategies
Moisture Sensitivity
The trifluoroborate group hydrolyzes in aqueous media, necessitating anhydrous conditions. Storage under nitrogen with molecular sieves (4Å) extends shelf life.
Byproduct Formation
Common byproducts include:
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Deboronation products : Mitigated by minimizing proton sources.
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Oxidized amines : Addressed via antioxidant additives (e.g., BHT).
Applications in Organic Synthesis
The compound’s stability enables its use in demanding cross-coupling reactions. For instance, coupling with aryl bromides under Pd catalysis (PdCl₂(dppf), Cs₂CO₃, THF/H₂O) affords biaryl products in >85% yield.
Case Study :
Q & A
Q. What are the optimal synthetic routes for preparing Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1: Reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) .
- Route 2: SN2 displacement of bromomethyltrifluoroborate precursors with alkoxide nucleophiles, optimized via Soxhlet extraction for purification . Key parameters include maintaining pH 7–9, temperatures of 25–55°C, and stoichiometric control (3 equiv. alkoxide for SN2 routes). Purity is enhanced by recrystallization from acetone/water mixtures.
Q. How does the stability of this trifluoroborate compare to aryl boronic acids in aqueous media?
Methodological Answer: Potassium trifluoroborates exhibit superior hydrolytic stability compared to boronic acids due to the BF₃K⁻ group. Evidence from ¹⁹F/¹¹B NMR studies shows hydrolysis occurs only under strongly basic conditions (≥3 equiv. K₂CO₃), forming transient boronic acid intermediates that equilibrate with boronate species . Stability is maintained in neutral or weakly acidic solvents (e.g., THF/water), making them ideal for Suzuki-Miyaura couplings in biphasic systems .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹¹B NMR: A singlet near δ = 3–4 ppm confirms the trifluoroborate structure .
- ¹⁹F NMR: Three distinct peaks (J ≈ 30 Hz) verify BF₃⁻ symmetry .
- FT-IR: B-F stretching vibrations at 1100–1200 cm⁻¹ and carbonyl (C=O) stretches at ~1680 cm⁻¹ .
- Elemental Analysis: Ensures stoichiometric K⁺ incorporation (deviation >2% indicates impurity) .
Advanced Research Questions
Q. How do the 2-methoxyethylamine and carbonyl substituents influence transmetalation efficiency in Suzuki-Miyaura couplings?
Methodological Answer: The electron-withdrawing carbonyl group enhances electrophilicity at the boron center, accelerating transmetalation. However, the 2-methoxyethylamine group introduces steric hindrance, requiring optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and elevated temperatures (80–100°C). Competitive protodeboronation is minimized by using KF additives (0.5–1.0 equiv.) to stabilize intermediates . Kinetic studies show a 15–20% slower transmetalation rate compared to unsubstituted aryltrifluoroborates .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?
Methodological Answer:
- Solvent Optimization: THF/water (10:1) reduces protodeboronation by stabilizing the trifluoroborate anion, whereas toluene/water systems promote side reactions .
- Base Selection: Cs₂CO₃ outperforms KOH due to milder basicity, limiting boronate decomposition .
- Catalyst Tuning: Bulky ligands (XPhos) suppress β-hydride elimination in alkyl halide couplings .
- Additives: KF (1 equiv.) traps free F⁻, preventing catalyst poisoning and side-product formation .
Q. Can this compound be used in carbonylative Suzuki-Miyaura reactions to synthesize ketones?
Methodological Answer: Yes, under CO atmosphere (1–3 bar), Pd(dppf)Cl₂ catalyzes carbonylative coupling with aryl iodides. The methoxyethylamine group’s electron density favors CO insertion, yielding ketones in 60–75% yield. Critical parameters:
- Temperature: 80°C to balance CO insertion and catalyst stability.
- Solvent: DMF/H₂O (5:1) enhances CO solubility . Competing decarbonylation is minimized by avoiding excess base (use 1.5 equiv. K₃PO₄) .
Application-Oriented Questions
Q. How is this trifluoroborate applied in synthesizing bioactive molecules?
Methodological Answer: The compound serves as a key building block in:
- Pharmaceuticals: Coupling with heteroaryl bromides (e.g., pyridines) to introduce amine-functionalized aryl groups, critical for kinase inhibitors .
- Agrochemicals: Synthesis of herbicidal biaryls via coupling with chloropyrimidines (70–85% yield) .
- Materials Science: Defect passivation in perovskite solar cells by coordinating Pb²⁺ vacancies, improving device efficiency to >19% .
Q. What are the challenges in scaling up reactions using this trifluoroborate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
